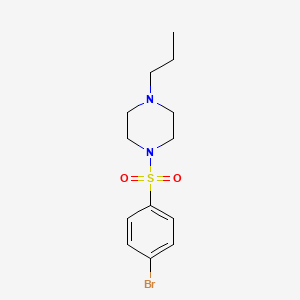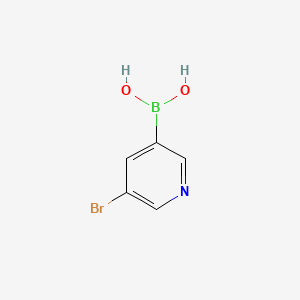![molecular formula C13H17N3OS B1275694 5-[(3,4-ジメチルフェノキシ)メチル]-4-エチル-4H-1,2,4-トリアゾール-3-チオール CAS No. 588673-94-3](/img/structure/B1275694.png)
5-[(3,4-ジメチルフェノキシ)メチル]-4-エチル-4H-1,2,4-トリアゾール-3-チオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its various biological activities and is a core structure in many pharmaceuticals. The specific compound is not directly studied in the provided papers, but its structural relatives have been synthesized and evaluated for their biological activities, such as antifungal, antibacterial, and antioxidative properties.
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of thiocarbohydrazide with various acids or aldehydes. For instance, Schiff bases derived from 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol were prepared by heating thiocarbohydrazide with 3,5-dimethoxy benzoic acid and then treating with substituted benzaldehydes . Similarly, the synthesis of 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol involved refluxing 2,4-dimethylcarbolic acid with ethyl 2-bromoacetate, followed by a series of reactions leading to the target compound . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized using spectroscopic techniques such as IR, Mass, 1H NMR, and elemental analysis . Crystal structures can also be determined, providing insights into the dihedral angles and supramolecular interactions within the lattice . Quantum chemical calculations, including density functional theory (DFT), can be used to predict the molecular geometry, vibrational frequencies, and NMR chemical shift values, as seen in the study of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions. For example, they can be used as reagents for selective esterification of benzylic alcohols under Mitsunobu conditions . They can also react with alkyl, benzyl, and phenacyl halides, as well as halogen-containing esters or amides, to form S-substituted derivatives with potential antioxidative activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their substituents. Schiff bases derived from triazole-thiols showed promising antifungal activity against Candida albicans, with chloride-substituted derivatives being particularly active . The solubility, stability, and reactivity of these compounds can be predicted using in silico pharmacokinetic predictions, which also assess their compliance with Lipinski's rule of five . Theoretical studies can predict properties such as nonlinear optical properties, which were found to be significant in some triazole derivatives .
科学的研究の応用
薬理学的調査
1,2,4-トリアゾールの誘導体は、さまざまな薬理作用と関連付けられています。 この化合物は、抗痙攣薬、抗真菌剤、抗がん剤、抗炎症剤、および抗菌剤としての効果について、潜在的に調査される可能性があります .
抗真菌薬開発
注目すべきトリアゾールには、フルコナゾールやイトラコナゾールなどの抗真菌薬があります。 対象となる化合物は、新しい抗真菌薬の開発における前駆体または新規化合物として役立つ可能性があります .
植物成長調節
トリアゾールは、植物の成長に影響を与えることが知られています。 この化合物は、パクロブトラゾールと同様に、植物成長調節剤としての使用について調査される可能性があります .
配位化学
トリアゾールは、配位化学において架橋配位子として作用することができます。 この化合物は、触媒または材料科学における潜在的な用途を持つ錯体の合成に利用できます .
抗がん活性
1,2,4-トリアゾールの誘導体は、その抗がん活性が評価されています。 この特定のトリアゾールは、さまざまな癌細胞株に対して合成および試験して、その有効性を判断することができます .
発光材料の研究
4H-1,2,4-トリアゾールの誘導体は、発光体を作成するために使用されてきました。 研究では、この化合物を用いて、オプトエレクトロニクスにおける潜在的な用途を持つ新規発光材料を合成することが検討される可能性があります .
作用機序
Target of Action
The compound 5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is chemically similar to metaxalone . Metaxalone has no direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber .
Mode of Action
It is suggested that it may act by causing CNS depression . This means it likely reduces neuronal activity in the brain, which can lead to effects such as sedation and muscle relaxation.
Pharmacokinetics
The pharmacokinetics of metaxalone, a similar compound, have been studied. Peak plasma concentrations of metaxalone occur approximately 3 hours after a 400 mg oral dose under fasted conditions . Metaxalone concentrations decline log-linearly with a terminal half-life of 9.0 ± 4.8 hours . Doubling the dose from 400 mg to 800 mg results in a roughly proportional increase in metaxalone exposure .
Action Environment
Environmental factors such as the presence of food can influence the action of this compound. For instance, the presence of a high fat meal at the time of drug administration increased the peak plasma concentrations (Cmax) and area under the curve (AUC) of metaxalone . Time-to-peak concentration (Tmax) was also delayed and terminal half-life was decreased under fed conditions compared to fasted .
特性
IUPAC Name |
3-[(3,4-dimethylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-4-16-12(14-15-13(16)18)8-17-11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXPCGMKEKORRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=CC(=C(C=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397027 |
Source


|
| Record name | 5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
588673-94-3 |
Source


|
| Record name | 5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-bromo-1H-indole-3-carbaldehyde N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1275620.png)




![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)




